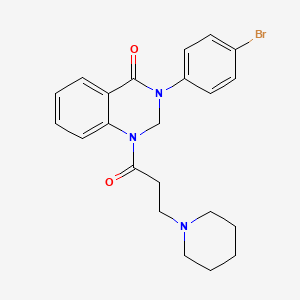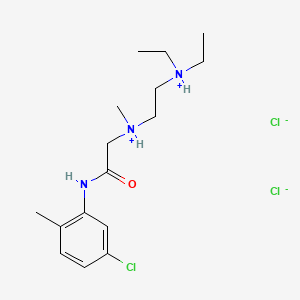
5'-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro-substituted aniline derivative and a diethylazanium moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-methylaniline, which is then reacted with various reagents to introduce the oxoethyl and methylazanium groups. The final step involves the formation of the diethylazanium dichloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted aniline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methylaniline: A precursor in the synthesis of the target compound.
2-Chloro-5-methylaniline: Another chloro-substituted aniline derivative with similar properties.
3-Chloro-2-methylaniline: A structural isomer with different reactivity.
Uniqueness
2-[[2-(5-Chloro-2-methylanilino)-2-oxoethyl]-methylazaniumyl]ethyl-diethylazanium dichloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
77966-44-0 |
|---|---|
Molecular Formula |
C16H28Cl3N3O |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride |
InChI |
InChI=1S/C16H26ClN3O.2ClH/c1-5-20(6-2)10-9-19(4)12-16(21)18-15-11-14(17)8-7-13(15)3;;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,21);2*1H |
InChI Key |
INSVAULNJILYCH-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



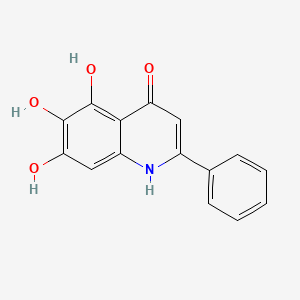

![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)
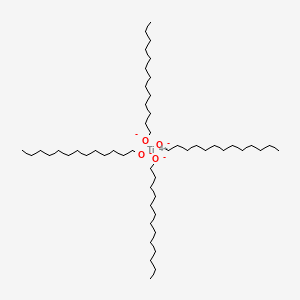
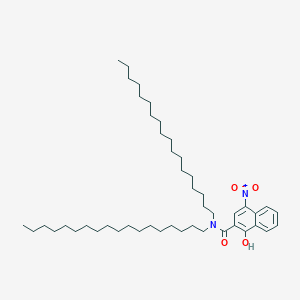
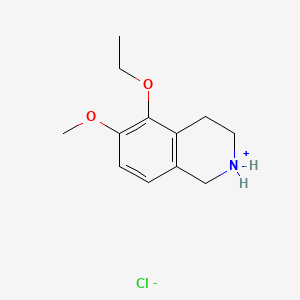
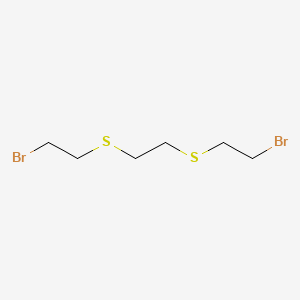
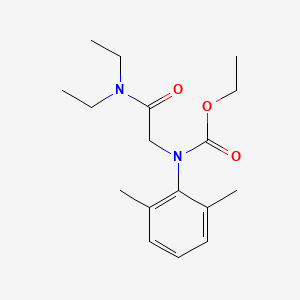
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)


![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
